

# An In-depth Technical Guide to the Fundamentals of Electrochemical Hydrogen Evolution

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## Compound of Interest

Compound Name: Hydrogen

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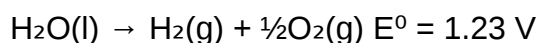
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## Abstract

The electrochemical **hydrogen** evolution reaction (HER) is a cornerstone of renewable energy technologies, including water electrolysis for green **hydrogen** production. A fundamental understanding of the reaction mechanisms, kinetics, and the methods for evaluating catalyst performance is paramount for the development of efficient and economically viable energy conversion systems. This technical guide provides a comprehensive overview of the core principles of HER, detailing the reaction pathways in acidic and alkaline media, defining key performance indicators such as overpotential, Tafel slope, and exchange current density, and outlining standardized experimental protocols. Through structured data tables and explanatory diagrams, this document serves as an in-depth resource for researchers and scientists aiming to advance the science and technology of **hydrogen** production.

## Introduction to the Hydrogen Evolution Reaction (HER)

The production of high-purity **hydrogen** through electrochemical water splitting is a critical technology for a sustainable energy future.[1] Water electrolysis divides the process into two half-reactions: the **hydrogen** evolution reaction (HER) at the cathode and the oxygen evolution reaction (OER) at the anode.[1][2] The overall reaction is:



While thermodynamically straightforward, this process faces significant kinetic barriers, necessitating the use of electrocatalysts to proceed at efficient rates.[1][3] HER, the cathodic half-reaction, involves the reduction of protons or water molecules to produce molecular **hydrogen**. [4] The efficiency of HER is highly dependent on the catalyst material and the pH of the electrolyte. [5][6] Platinum group metals are benchmark catalysts, but their scarcity and high cost drive research towards earth-abundant alternatives. [7]

## Fundamental Theory of HER

### Thermodynamics and the Reversible Potential

The thermodynamic potential for the HER is the benchmark against which all catalytic performance is measured. By convention, the Standard **Hydrogen** Electrode (SHE) is defined as the reference point for the electrochemical scale, with its potential set to 0.00 V at all temperatures under standard conditions (1 bar H<sub>2</sub>, 1 M H<sup>+</sup> activity). [8][9][10] The potential of the HER is pH-dependent, governed by the Nernst equation:

$$E_{\text{rev}} = E^0 - (RT/nF) * \ln([H_2]/[H^+]^2)$$

This simplifies to  $E_{\text{rev}} \text{ (vs. SHE)} = -0.059 * \text{pH}$  at standard temperature and pressure. A Reversible **Hydrogen** Electrode (RHE) is a practical reference electrode where the potential changes with the pH of the electrolyte, providing a constant reference point of 0 V vs. RHE for the HER regardless of pH. [7]

### Kinetics and the Butler-Volmer Equation

Electrochemical reaction kinetics are described by the Butler-Volmer equation, which relates the current density ( $j$ ) to the electrode overpotential ( $\eta$ ). [11][12] Overpotential is the extra potential, beyond the thermodynamic equilibrium potential, required to drive the reaction at a certain rate. [13]

$$j = j_0 \{ \exp[(\alpha_a z F \eta)/(RT)] - \exp[-(\alpha_c z F \eta)/(RT)] \}$$

Where:

- $j_0$  is the exchange current density.
- $\eta$  is the overpotential ( $E_{\text{applied}} - E_{\text{rev}}$ ).

- $\alpha_a$  and  $\alpha_c$  are the anodic and cathodic charge transfer coefficients.
- $z$  is the number of electrons transferred.
- $F$  is the Faraday constant,  $R$  is the ideal gas constant, and  $T$  is the absolute temperature.

At high cathodic overpotentials, the equation simplifies to the Tafel equation, which is fundamental for catalyst evaluation.[\[12\]](#)[\[14\]](#)

## Reaction Mechanisms in Different Media

The HER proceeds through different elementary steps depending on the pH of the electrolyte, which dictates the available proton source.

### Acidic Media (Low pH)

In acidic solutions, hydronium ions ( $\text{H}_3\text{O}^+$ ) are the primary proton donors. The reaction follows two principal pathways:

- Volmer-Heyrovsky Mechanism:
  - Volmer Step (Discharge):  $\text{H}_3\text{O}^+ + \text{e}^- + * \rightarrow \text{H}^* + \text{H}_2\text{O}$
  - Heyrovsky Step (Electrochemical Desorption):  $\text{H}^* + \text{H}_3\text{O}^+ + \text{e}^- \rightarrow \text{H}_2 + \text{H}_2\text{O} + *$
- Volmer-Tafel Mechanism:
  - Volmer Step (Discharge):  $\text{H}_3\text{O}^+ + \text{e}^- + * \rightarrow \text{H}^* + \text{H}_2\text{O}$
  - Tafel Step (Recombination):  $\text{H}^* + \text{H}^* \rightarrow \text{H}_2 + 2*$

Here,  $*$  represents an active site on the catalyst surface, and  $\text{H}^*$  is an adsorbed **hydrogen** intermediate.

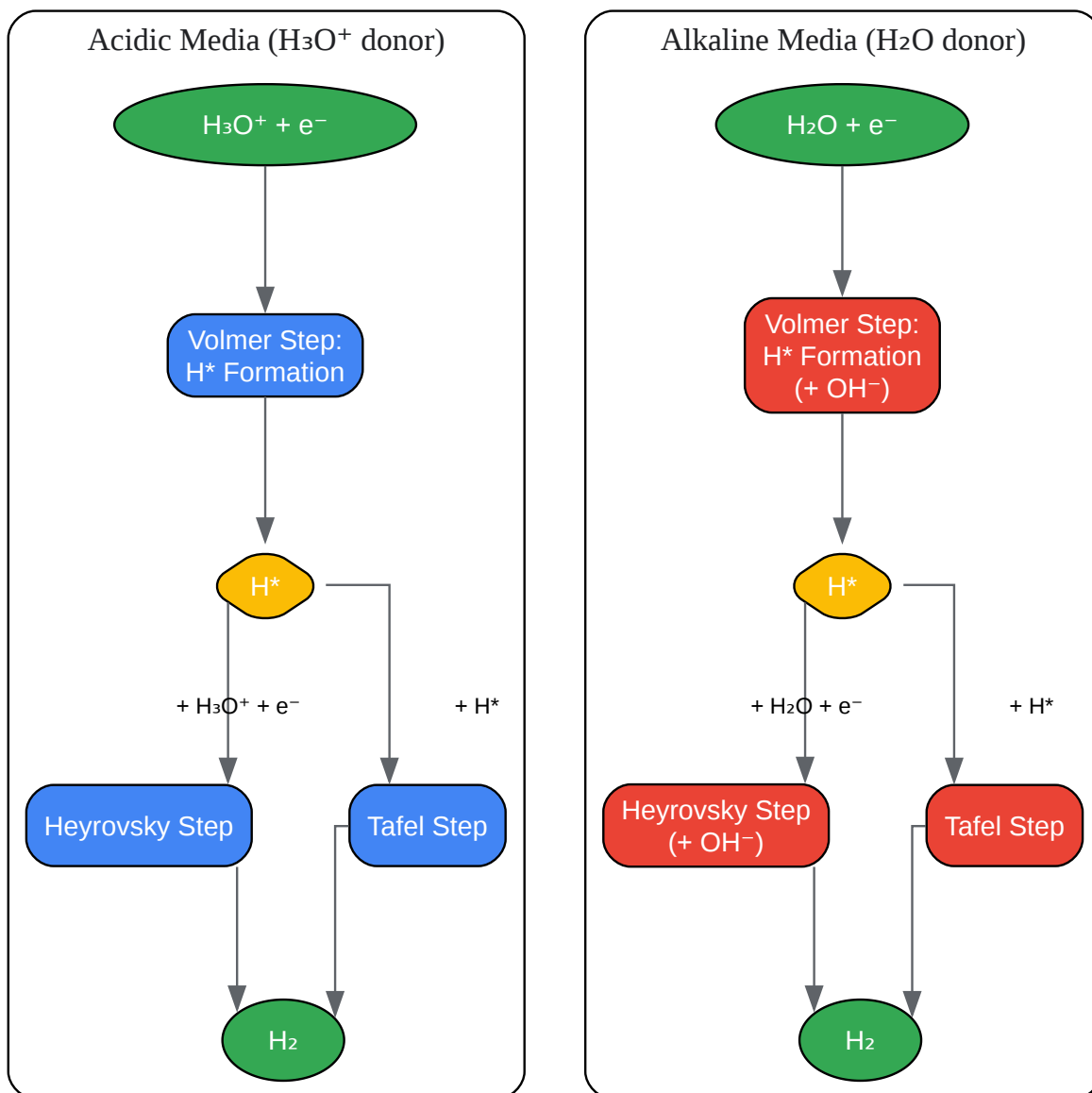
### Alkaline/Neutral Media (High/Neutral pH)

In alkaline or neutral solutions, water molecules serve as the proton donors, as the concentration of  $\text{H}_3\text{O}^+$  is negligible.[\[4\]](#) This initial water dissociation step generally has higher

activation energy, leading to more sluggish HER kinetics in alkaline media compared to acidic media.[6]

- Volmer-Heyrovsky Mechanism:
  - Volmer Step (Water Dissociation):  $\text{H}_2\text{O} + \text{e}^- + * \rightarrow \text{H}^* + \text{OH}^-$
  - Heyrovsky Step (Electrochemical Desorption):  $\text{H}^* + \text{H}_2\text{O} + \text{e}^- \rightarrow \text{H}_2 + \text{OH}^- + *$
- Volmer-Tafel Mechanism:
  - Volmer Step (Water Dissociation):  $\text{H}_2\text{O} + \text{e}^- + * \rightarrow \text{H}^* + \text{OH}^-$
  - Tafel Step (Recombination):  $\text{H}^* + \text{H}^* \rightarrow \text{H}_2 + 2*$

The rate-determining step (RDS) of these pathways dictates the overall reaction kinetics and is a key focus of catalyst design.



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Caption: Reaction pathways for the **Hydrogen** Evolution Reaction (HER) in acidic and alkaline media.

## Key Performance Metrics for HER Catalysts

To compare the efficacy of different electrocatalysts, several key performance indicators (KPIs) are derived from electrochemical measurements.

## Overpotential ( $\eta$ )

Overpotential is the most common metric for catalyst activity. It represents the potential difference between the thermodynamic equilibrium potential and the potential at which a specific current density is achieved.<sup>[13]</sup> A lower overpotential at a given current density signifies a more active catalyst.<sup>[13]</sup> For HER, the overpotential required to achieve a current density of 10 mA/cm<sup>2</sup> ( $\eta_{10}$ ) is a widely used benchmark, as this current density is relevant to solar fuel applications.<sup>[5][8]</sup>

## Tafel Slope

The Tafel slope is derived from the linear region of a plot of overpotential versus the logarithm of the current density (a Tafel plot).<sup>[14]</sup> It provides crucial insight into the HER mechanism and the rate-determining step. The Tafel equation is:

$$\eta = b * \log(j/j_0)$$

Where  $b$  is the Tafel slope. Theoretical values for the Tafel slope are associated with specific rate-determining steps:

- ~120 mV/dec: The Volmer step is rate-limiting.
- ~40 mV/dec: The Heyrovsky step is rate-limiting.
- ~30 mV/dec: The Tafel step is rate-limiting.

A smaller Tafel slope indicates that a much larger increase in reaction rate can be achieved with a small increase in overpotential, which is a desirable characteristic for a catalyst.

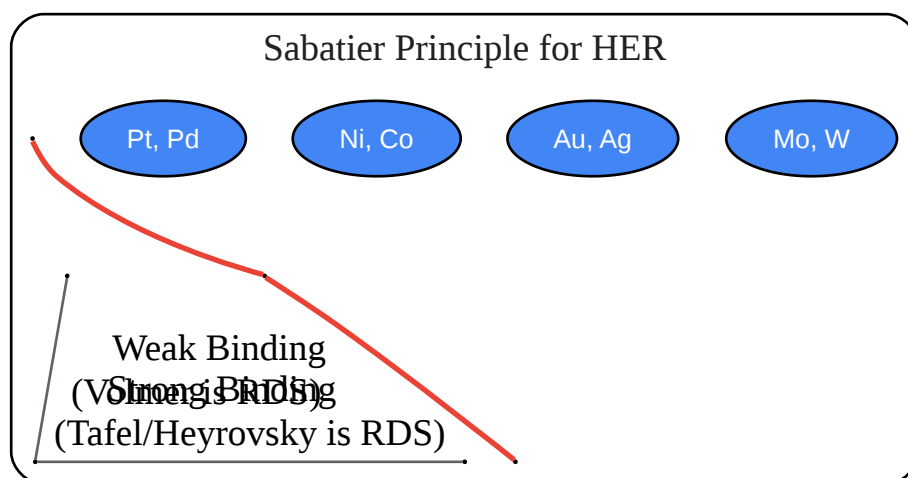
## Exchange Current Density ( $j_0$ )

The exchange current density ( $j_0$ ) is the current flowing in each direction (anodic and cathodic) at equilibrium ( $\eta = 0$ ). It is a measure of the intrinsic catalytic activity of the electrode material. A higher  $j_0$  signifies a more active catalyst with faster electron transfer kinetics. It is typically determined by extrapolating the linear region of the Tafel plot to zero overpotential.

## The Volcano Plot (Sabatier Principle)

The activity of HER catalysts often follows the Sabatier principle, which states that the optimal catalyst binds the reaction intermediate ( $H^*$ ) with an intermediate strength—not too strongly and not too weakly. This relationship is visualized in a "volcano plot," which typically graphs the exchange current density against the **hydrogen** binding energy (HBE).

- Left side (weak binding): Metals like Ag and Au bind  $H^*$  too weakly, making the initial Volmer step difficult.
- Right side (strong binding): Metals like W and Nb bind  $H^*$  too strongly, impeding the subsequent Heyrovsky or Tafel desorption steps.
- Peak (optimal binding): Platinum group metals are located at the apex of the volcano, exhibiting the highest activity due to their balanced **hydrogen** binding energy.



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Caption: Conceptual volcano plot illustrating the relationship between catalyst activity and **hydrogen** binding energy.

## Performance of Common HER Electrocatalysts

The following table summarizes the performance of several representative HER electrocatalysts in acidic and alkaline media. These values are indicative and can vary based

on synthesis methods, catalyst loading, and substrate effects.

Catalyst Material	Electrolyte	Overpotential @ 10 mA/cm <sup>2</sup> (mV)	Tafel Slope (mV/dec)	Exchange Current Density ( <i>j</i> <sub>0</sub> ) (mA/cm <sup>2</sup> )
Pt/C	0.5 M H <sub>2</sub> SO <sub>4</sub>	~30 - 57[14]	~30 - 40	~1.0
Pt/C	1.0 M KOH	~35 - 70[8]	~46 - 70	~0.7
Ru-based	0.5 M H <sub>2</sub> SO <sub>4</sub>	~57 - 108[8][14]	~52.6[8]	-
Ru-based	1.0 M KOH	~13 - 68[4][8]	~48 - 68[8]	-
MoS <sub>2</sub>	0.5 M H <sub>2</sub> SO <sub>4</sub>	~150 - 200	~45 - 90	~1 x 10 <sup>-3</sup>
Ni-Mo Alloy	1.0 M KOH	~70 - 150	~45 - 110	~0.1
CoP	1.0 M KOH	~129	~60 - 80	~0.05
Bare Ni Foam	1.0 M KOH	~200 - 250	~120 - 130	~0.01

## Experimental Protocols for HER Evaluation

Standardized evaluation of HER catalysts is crucial for accurate comparison. A three-electrode electrochemical setup is typically used.

### Materials and Setup

- Working Electrode (WE): The catalyst material deposited on a conductive substrate (e.g., glassy carbon, carbon paper, nickel foam).
- Counter Electrode (CE): A high surface area, inert material (e.g., platinum wire or graphite rod) to complete the circuit.
- Reference Electrode (RE): Provides a stable potential reference (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE). All potentials should be converted to the RHE scale for universal comparison using the equation:  $E(\text{RHE}) = E(\text{Ref}) + E^0(\text{Ref}) + 0.059 \cdot \text{pH}$ .



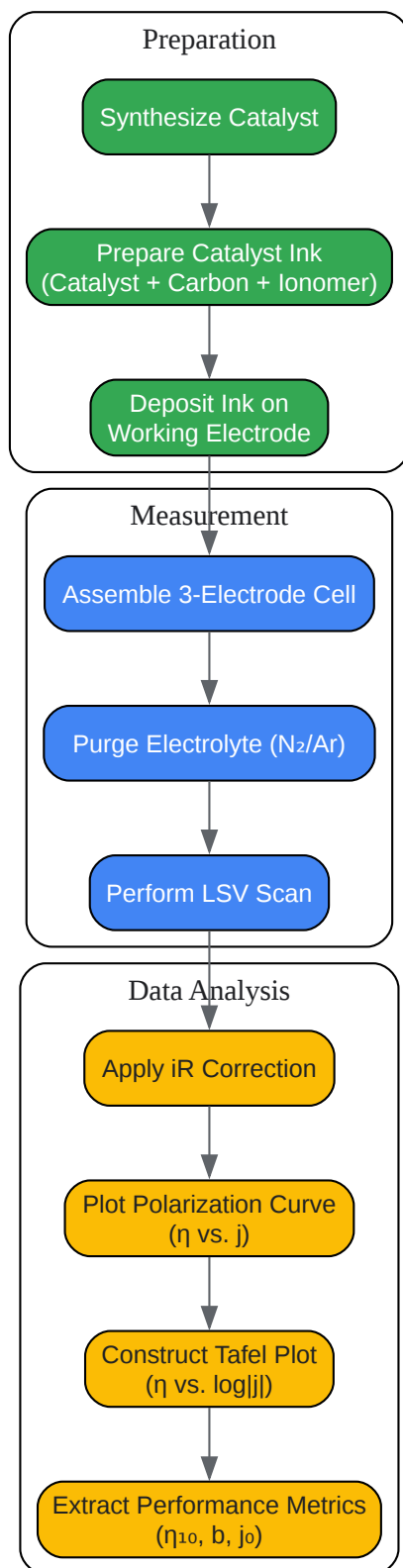
- **Electrolyte:** Typically 0.5 M  $\text{H}_2\text{SO}_4$  (acidic) or 1.0 M KOH (alkaline), saturated with  $\text{H}_2$  or an inert gas ( $\text{N}_2$  or Ar).
- **Potentiostat:** The instrument used to control the potential and measure the current.

## Catalyst Ink Preparation and Electrode Modification

- **Ink Formulation:** A typical ink is prepared by dispersing a known mass of catalyst (e.g., 5 mg) and a conductive additive (e.g., carbon black) in a solvent mixture (e.g., water, isopropanol) with a small amount of ionomer binder (e.g., 5 wt% Nafion solution).
- **Homogenization:** The mixture is sonicated until a uniform, well-dispersed ink is formed.
- **Deposition:** A precise volume of the ink is drop-casted onto the surface of the working electrode to achieve a specific catalyst loading (e.g., 0.1 - 0.5  $\text{mg}/\text{cm}^2$ ) and allowed to dry.

## Electrochemical Measurements

- **Electrolyte Saturation:** The electrolyte is purged with high-purity  $\text{N}_2$  or Ar for at least 30 minutes to remove dissolved oxygen.
- **Potential Cycling:** The working electrode is typically cycled several times using Cyclic Voltammetry (CV) to clean and activate the catalyst surface.
- **Linear Sweep Voltammetry (LSV):** The HER polarization curve is recorded by sweeping the potential from the open-circuit potential in the cathodic (negative) direction at a slow scan rate (e.g., 2-5  $\text{mV}/\text{s}$ ).
- **iR Correction:** The measured potential includes a contribution from the solution resistance (iR drop). This should be compensated for, either automatically by the potentiostat or through post-measurement correction, to obtain the true electrode potential:  $E_{\text{corrected}} = E_{\text{measured}} - i \cdot R_{\text{solution}}$ .
- **Data Analysis:** The overpotential, Tafel slope, and exchange current density are extracted from the iR-corrected LSV data as described in Section 4.0.



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Caption: Standard experimental workflow for evaluating the performance of an HER electrocatalyst.

## Conclusion

The electrochemical **hydrogen** evolution reaction is a fundamental process in the pursuit of a global **hydrogen** economy. Efficient HER catalysis hinges on a deep understanding of the underlying reaction mechanisms and kinetics, which vary significantly with the electrolyte environment. Key performance metrics—overpotential, Tafel slope, and exchange current density—provide a framework for quantifying and comparing catalyst activity, while the Sabatier principle offers a rational basis for catalyst design. By adhering to standardized experimental protocols, the research community can ensure the generation of reproducible and comparable data, accelerating the discovery and development of next-generation, low-cost, and highly active electrocatalysts for sustainable **hydrogen** production.

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